molecular formula C11H14ClNOS B1374477 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1178817-96-3

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1374477
CAS No.: 1178817-96-3
M. Wt: 243.75 g/mol
InChI Key: HEKRBRLZYDJCIV-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one is a chemical compound with the molecular formula C11H14ClNOS It is characterized by the presence of a chloro group, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 2-chloropropan-1-one with 2-(thiophen-2-yl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one
  • 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]butan-1-one

Uniqueness

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiophene and pyrrolidine rings, along with the chloro group, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-1-(2-thiophen-2-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-8(12)11(14)13-6-2-4-9(13)10-5-3-7-15-10/h3,5,7-9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKRBRLZYDJCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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